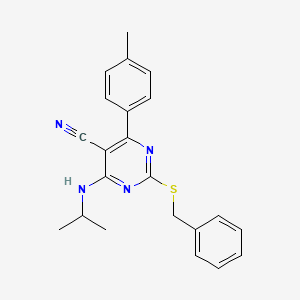
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide, also known as AQ-RA 741, is a novel compound that has shown potential as a therapeutic agent in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been shown to have low toxicity in animal models. However, one limitation of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741. One area of interest is the development of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 and to identify any potential side effects or toxicity issues. Finally, there is potential for the development of new analogs of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 with improved solubility and other desirable properties.
Métodos De Síntesis
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 is synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 1-acetyl-3,4-dihydro-2H-quinoline in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective properties. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide 741 has been found to inhibit the growth of cancer cells and to have potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-11-5-6-14-12-15(9-10-17(14)22)21-20(24)16-7-4-8-18(25-2)19(16)26-3/h4,7-10,12H,5-6,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFWWEWRYXBZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)


![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)


![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)